Salicylidene o-chloroaniline
Overview
Description
Salicylidene o-chloroaniline is an organic compound with the molecular formula C₁₃H₁₀ClNO. It is a yellow crystalline solid with a special aromatic odor. This compound is a Schiff base, which is formed by the condensation of salicylaldehyde and o-chloroaniline. It is used in various fields such as dyes, optical brighteners, fluorescent probes, drugs, and pesticides .
Mechanism of Action
Target of Action
Salicylidene o-chloroaniline is a Schiff base derivative Schiff bases are known to interact with various biological targets, including enzymes and receptors, due to their ability to form complexes with metal ions .
Mode of Action
This compound exhibits photochromic properties . Upon exposure to external stimuli such as light or heat, it undergoes a photoisomerisation reaction . This reaction involves an intramolecular proton transfer, leading to a change in its molecular structure . The compound can exist in two tautomeric forms: the enol-imine (EI) and keto-amine (KA) forms . The transformation between these forms is reversible .
Biochemical Pathways
The compound’s photochromic properties suggest that it may influence pathways related to light or heat response
Result of Action
The primary result of this compound’s action is its ability to change form in response to external stimuli . This property makes it potentially useful in applications such as photo-switchable devices . .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . These factors can trigger the compound’s photoisomerisation reaction, leading to changes in its molecular structure . The stability and efficacy of the compound’s action may therefore depend on the specific conditions of its environment .
Biochemical Analysis
Biochemical Properties
Salicylidene o-chloroaniline plays a significant role in biochemical reactions, particularly in its interactions with metal ions. It forms complexes with metals such as copper (II) and cobalt (II), which can influence its biochemical activity . These metal complexes exhibit antimicrobial properties, suggesting that this compound can interact with bacterial enzymes and proteins, potentially inhibiting their function . The nature of these interactions involves coordination bonds between the metal ions and the nitrogen and oxygen atoms of the this compound molecule.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It exhibits cytotoxic activity against certain cancer cell lines, including breast adenocarcinoma and prostate cancer cells . The compound influences cell function by inducing oxidative stress and disrupting cellular metabolism. Additionally, this compound can modulate cell signaling pathways, leading to changes in gene expression and apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form complexes with metal ions, which can then interact with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and metal ion involved . For example, the copper (II) complex of this compound has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, the compound can bind to DNA, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as pH and temperature . Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit bacterial growth . At higher doses, this compound can cause adverse effects, including toxicity and damage to vital organs . These threshold effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its interactions with metal ions. The compound can influence metabolic flux by altering the activity of enzymes involved in key metabolic processes . For example, the copper (II) complex of this compound can inhibit the activity of enzymes involved in bacterial respiration, leading to a decrease in metabolic activity . Additionally, the compound can affect metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biological effects . Targeting signals and post-translational modifications can direct this compound to these compartments, enhancing its activity and function .
Preparation Methods
Salicylidene o-chloroaniline can be synthesized through a condensation reaction between salicylaldehyde and o-chloroaniline under alkaline conditions. The reaction is typically carried out in ethanol or an alcohol solvent and is catalyzed by a reducing agent such as zinc dust or hydrogen . The reaction conditions are relatively mild, and the product is obtained in good yield. Industrial production methods follow similar procedures but on a larger scale, ensuring the purity and consistency of the product.
Chemical Reactions Analysis
Salicylidene o-chloroaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Salicylidene o-chloroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and optical brighteners.
Biology: It is used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of pesticides and other agrochemicals
Comparison with Similar Compounds
Salicylidene o-chloroaniline is similar to other Schiff bases, such as salicylidene aniline and salicylidene 4-aminoantipyrine. it is unique due to the presence of the chloro substituent on the aromatic ring, which can influence its reactivity and biological activity. Similar compounds include:
- Salicylidene aniline
- Salicylidene 4-aminoantipyrine
- Salicylidene 2-chloroaniline .
These compounds share similar structural features but differ in their specific substituents and resulting properties.
Properties
IUPAC Name |
2-[(2-chlorophenyl)iminomethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZYMXSMSDKXBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279199 | |
Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3172-42-7 | |
Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3172-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salicylidene o-chloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-(2-CHLOROPHENYLIMINO)-ORTHO-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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